Comparative Cytotoxicity Profile Against Human Tumor Cell Lines
In a comparative analysis of formylchromone derivatives against four human tumor cell lines, methyl 3-formyl-4-methoxybenzoate exhibited selective cytotoxicity. While the specific IC50 values are not publicly disclosed in the abstract, the study indicates that the compound demonstrated cytotoxic activity, and that this activity is dependent on the specific substitution pattern on the benzaldehyde ring. The compound's selectivity for certain cancer cell lines while sparing normal cells was noted as a key finding .
| Evidence Dimension | Cytotoxicity (Selectivity) |
|---|---|
| Target Compound Data | Selective cytotoxicity against specific cancer cell lines; IC50 not disclosed in abstract. |
| Comparator Or Baseline | Other substituted benzaldehydes/formylchromones in the same study. |
| Quantified Difference | Qualitative selectivity observed; SAR indicates substitution pattern is critical for activity. |
| Conditions | In vitro cytotoxicity assay against four human tumor cell lines. |
Why This Matters
This suggests a unique biological profile that may be exploited in medicinal chemistry for developing targeted anticancer agents, differentiating it from other benzaldehyde derivatives that lack this specific substitution pattern.
